(6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol

Medicinal chemistry Synthetic methodology Building block procurement

Versatile advanced intermediate featuring a 2-hydroxymethyl handle and 6,8-dibromo substitution for sequential, unsymmetrical functionalization. Enables orthogonal derivatization (esterification/oxidation at C2; Suzuki-Miyaura at C6/C8) unmatched by mono-bromo or non-hydroxymethyl analogs. Reduces synthetic step count vs. introducing C2 functionality post-core synthesis. Supplied at ≥98% purity with ambient shipping stability. Ideal for comprehensive kinase inhibitor SAR exploration and efficient library production.

Molecular Formula C7H5Br2N3O
Molecular Weight 306.94 g/mol
CAS No. 1382451-66-2
Cat. No. B1433952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol
CAS1382451-66-2
Molecular FormulaC7H5Br2N3O
Molecular Weight306.94 g/mol
Structural Identifiers
SMILESC1=C(N=C2N1C=C(N=C2Br)Br)CO
InChIInChI=1S/C7H5Br2N3O/c8-5-2-12-1-4(3-13)10-7(12)6(9)11-5/h1-2,13H,3H2
InChIKeyYYMYQOUCEBQSNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1382451-66-2 (6,8-Dibromoimidazo[1,2-a]pyrazin-2-yl)methanol: Building Block Procurement Profile


(6,8-Dibromoimidazo[1,2-a]pyrazin-2-yl)methanol (CAS 1382451-66-2, molecular formula C₇H₅Br₂N₃O, molecular weight 306.94 g/mol) is a brominated imidazo[1,2-a]pyrazine derivative bearing a 2-hydroxymethyl substituent. The compound features two bromine atoms at the 6- and 8-positions of the fused heterocyclic core, establishing it as a versatile advanced intermediate for subsequent functionalization via cross-coupling chemistry . Commercially available from multiple suppliers at purities of ≥98%, this compound serves as a key building block in medicinal chemistry programs targeting kinase inhibitor development, leveraging the established pharmacological precedent of the imidazo[1,2-a]pyrazine scaffold [1].

1382451-66-2 Procurement Rationale: Why In-Class Analogs Cannot Substitute


While multiple imidazo[1,2-a]pyrazine derivatives are commercially available, (6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)methanol occupies a distinct functional niche that prevents generic substitution. The 2-hydroxymethyl group provides a primary alcohol handle orthogonal to the aryl bromides, enabling sequential derivatization strategies (e.g., esterification/oxidation at C2 followed by cross-coupling at C6/C8) that are inaccessible with simpler analogs lacking this functionality . Mono-bromo or non-hydroxymethyl analogs impose synthetic constraints that require additional protection/deprotection steps or alternative synthetic routes. Furthermore, the specific 6,8-dibromo substitution pattern exhibits differential reactivity in palladium-catalyzed coupling reactions compared to other regioisomers (e.g., 3,6-dibromo derivatives), directly impacting the feasibility and efficiency of library synthesis efforts [1].

1382451-66-2 Quantitative Differentiation Evidence vs. Closest Analogs


Functional Group Differentiation: C2-Hydroxymethyl vs. C2-Unsubstituted and C2-Carboxylate Analogs

The presence of a 2-hydroxymethyl group on (6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)methanol provides a third functional handle absent in the simpler 6,8-dibromoimidazo[1,2-a]pyrazine core. The primary alcohol can be selectively oxidized to an aldehyde or carboxylic acid using standard reagents (e.g., pyridinium chlorochromate for aldehyde; Jones reagent for acid) without affecting the C6/C8 bromine atoms, which remain available for subsequent Suzuki-Miyaura coupling. In contrast, 6,8-dibromoimidazo[1,2-a]pyrazine (CAS 63744-22-9) lacks any C2 functionality, limiting derivatization to the bromine positions only . The 2-carboxylate analog, ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS 87597-21-5), requires ester hydrolysis before further manipulation, whereas the hydroxymethyl derivative offers direct access to aldehyde, acid, ether, or ester functionalities via one-step transformations .

Medicinal chemistry Synthetic methodology Building block procurement

Synthetic Accessibility: Single-Step Reduction from Ethyl Ester Precursor

The compound is prepared via a single-step reduction of ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS 87597-21-5) using diisobutylaluminum hydride (DIBAH) in toluene at 0°C followed by stirring overnight at room temperature . This well-established route contrasts with multi-step sequences required to introduce C2 functionality onto the parent 6,8-dibromoimidazo[1,2-a]pyrazine scaffold, which would necessitate initial C2 functionalization (e.g., formylation or halogenation) followed by subsequent transformations. The availability of the ethyl ester precursor from commercial sources at ≥95% purity enables reliable access to the target hydroxymethyl derivative without de novo core synthesis .

Process chemistry Synthetic route efficiency Intermediate sourcing

Regioselective Coupling Reactivity: Differential C6 vs. C8 Bromine Reactivity in Suzuki-Miyaura Reactions

Palladium-catalyzed Suzuki-Miyaura coupling on the 6,8-dibromoimidazo[1,2-a]pyrazine scaffold proceeds with differential reactivity at the two bromine positions, enabling sequential monoarylation and diarylation strategies. Studies on 6,8-dibromo-imidazo[1,2-a]pyrazine demonstrate that monoarylation occurs preferentially at the C8 position under controlled conditions, followed by subsequent coupling at C6 to yield symmetrical or unsymmetrical diarylated products [1]. This site-selectivity contrasts with 3,6-dibromoimidazo[1,2-a]pyrazine, where the C6 bromine exhibits higher reactivity than the C3 bromine . The presence of the 2-hydroxymethyl group on the target compound does not interfere with this coupling reactivity profile, preserving the sequential derivatization capability while providing an additional functionalization site.

Cross-coupling chemistry Palladium catalysis Sequential functionalization

Scaffold Pharmacological Precedent: Aurora Kinase Inhibitor SAR from Imidazo[1,2-a]pyrazine Core

The imidazo[1,2-a]pyrazine scaffold has been extensively validated as a privileged core for kinase inhibitor development. Structure-activity relationship (SAR) studies on imidazo[1,2-a]pyrazine-based Aurora A/B kinase inhibitors demonstrate that substitution patterns on the core significantly influence both potency and off-target kinase selectivity. Introduction of specific amide moieties onto pyrazole substituents improved the selectivity profile against a panel of off-target kinases while retaining low-nanomolar Aurora A/B inhibitory activity [1]. The 6,8-dibromo substitution pattern on the target compound provides a versatile starting point for exploring analogous SAR, with both bromine positions available for sequential derivatization to probe substitution effects on kinase selectivity.

Kinase inhibition Drug discovery Aurora kinase

Purity and Physical Property Benchmarking for Reproducible Chemistry

Commercially available (6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)methanol is consistently supplied at ≥98% purity across multiple vendors, with standard storage conditions (sealed in dry, 2-8°C) and ambient temperature shipping . The compound's LogP is -0.14, indicating modest hydrophilicity, and density is 2.3 ± 0.1 g/cm³ . These well-defined specifications enable reproducible reaction outcomes and reliable inventory management. In contrast, certain closely related analogs (e.g., 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid) exhibit lower commercial purity grades (95%) and require cold-chain shipping, which may introduce additional procurement complexity and variability .

Quality control Analytical chemistry Building block specifications

1382451-66-2 Optimal Application Scenarios Based on Verified Differentiation Evidence


Kinase Inhibitor Library Synthesis Requiring C2, C6, and C8 Diversification

For medicinal chemistry programs developing Aurora kinase, Brk/PTK6, or related kinase inhibitors based on the imidazo[1,2-a]pyrazine scaffold, (6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)methanol provides three orthogonal diversification sites. The C2 hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid for amide/ester coupling, esterified directly, or converted to ethers, while the C6 and C8 bromine atoms enable sequential Suzuki-Miyaura couplings for aryl/heteroaryl introduction . This three-dimensional diversification capability is not available from the simpler 6,8-dibromo core (only two sites) , making this compound the preferred building block for comprehensive SAR exploration of the imidazo[1,2-a]pyrazine pharmacophore.

Sequential C8-Then-C6 Functionalization for Unsymmetrical Diarylated Derivatives

Research programs requiring unsymmetrical 6,8-diarylated imidazo[1,2-a]pyrazines benefit from the differential reactivity of the C8 and C6 bromine positions. The compound enables controlled monoarylation at C8 followed by a second coupling at C6 with a different aryl boronic acid, yielding unsymmetrical diarylated products. This sequential strategy is validated by published methodology on the 6,8-dibromo core and is not equally accessible with 3,6-dibromo regioisomers, which exhibit a different site-selectivity hierarchy .

One-Step Access to C2-Aldehyde or C2-Acid Intermediates Without Core Synthesis

Process chemistry and scale-up groups benefit from the compound's single-step synthetic accessibility from the commercially available ethyl ester precursor. The DIBAH reduction route to the hydroxymethyl derivative is well-established, and the alcohol can be selectively oxidized in situ to the corresponding aldehyde (for reductive amination or Wittig chemistry) or carboxylic acid (for amide coupling) without protecting the bromine atoms . This eliminates the need for de novo core synthesis and reduces overall synthetic step count by at least 50% compared to introducing C2 functionality onto the parent 6,8-dibromo scaffold, directly lowering cost-per-compound in library production.

High-Purity Building Block Sourcing for Reproducible Catalytic Chemistry

Research teams requiring consistent, reproducible outcomes in palladium-catalyzed cross-coupling reactions benefit from the compound's ≥98% commercial purity specification . This purity grade, combined with ambient shipping stability and defined LogP (-0.14) and density (2.3 g/cm³) properties , ensures reliable handling and minimizes batch-to-batch variability in sensitive transformations. The compound serves as a quality-controlled alternative to lower-purity in-class analogs (e.g., 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid at 95% purity) that may require additional purification before use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6,8-Dibromoimidazo[1,2-A]pyrazin-2-YL)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.